![molecular formula C19H24O2Si B14306978 1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- CAS No. 111874-55-6](/img/structure/B14306978.png)
1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C19H24O2Si It is a derivative of butanone, where the hydrogen atoms at positions 1 and 3 are replaced by phenyl groups, and the hydroxyl group at position 3 is replaced by a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- typically involves the reaction of 1,3-diphenyl-1-butanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
1,3-Diphenyl-1-butanone+Trimethylsilyl chloride→1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylbutanol or diphenylbutane.
Substitution: Formation of various substituted butanones depending on the nucleophile used.
科学研究应用
1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions and other cycloaddition reactions.
Biology: Potential use in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The phenyl groups provide stability and influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
1,3-Diphenyl-1-butanone: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
1-Butanone, 1,3-diphenyl-3-hydroxy-: The hydroxyl group can participate in hydrogen bonding, affecting its physical and chemical properties.
1-Butanone, 1,3-diphenyl-3-methoxy-: The methoxy group provides different reactivity compared to the trimethylsilyl group.
Uniqueness
1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it a valuable reagent in organic synthesis and a useful tool in various scientific research applications.
属性
CAS 编号 |
111874-55-6 |
|---|---|
分子式 |
C19H24O2Si |
分子量 |
312.5 g/mol |
IUPAC 名称 |
1,3-diphenyl-3-trimethylsilyloxybutan-1-one |
InChI |
InChI=1S/C19H24O2Si/c1-19(21-22(2,3)4,17-13-9-6-10-14-17)15-18(20)16-11-7-5-8-12-16/h5-14H,15H2,1-4H3 |
InChI 键 |
ZSYSGRGDJDRKSM-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


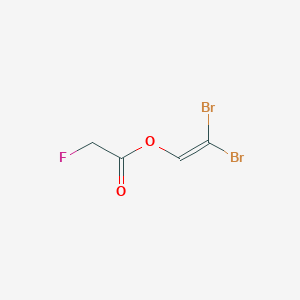
![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
![2-[(2-Chloroanilino)methyl]cyclohexan-1-one](/img/structure/B14306908.png)

![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)
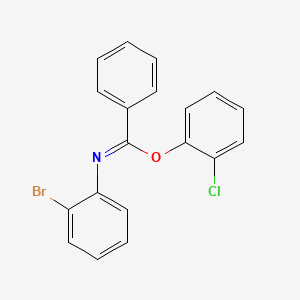
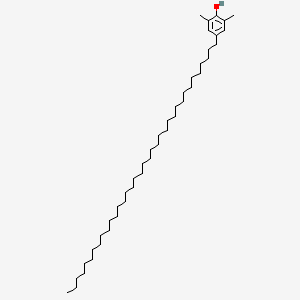
![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)
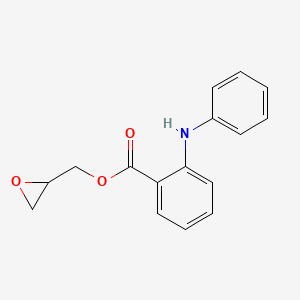

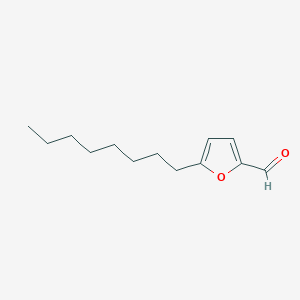
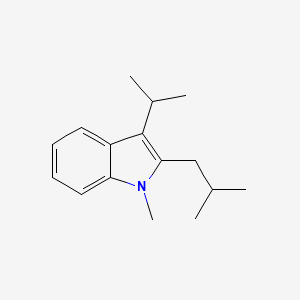

![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
